(2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid
Overview
Description
(2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid is an organic compound characterized by a cyclohexene ring with three methyl groups and a propenoic acid side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under thermal conditions.
Introduction of Methyl Groups: The methyl groups are introduced via alkylation reactions using methyl halides in the presence of a strong base.
Attachment of the Propenoic Acid Side Chain: The propenoic acid side chain is attached through a Heck reaction, where an aryl halide reacts with an alkene in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial for maintaining reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the double bonds to single bonds.
Substitution: The compound can undergo nucleophilic substitution reactions, where halogen atoms are replaced by nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)
Substitution: Sodium hydroxide (NaOH), sodium alkoxide (NaOR)
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Saturated hydrocarbons
Substitution: Alcohols, ethers
Scientific Research Applications
Chemistry
In chemistry, (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid is used as a precursor for synthesizing more complex molecules. Its unique structure allows for the exploration of various reaction mechanisms and pathways.
Biology
In biological research, this compound can be used to study the effects of cyclohexene derivatives on cellular processes. Its structural similarity to certain natural products makes it a valuable tool for investigating biological pathways.
Medicine
In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical reactions makes it a versatile intermediate in the synthesis of pharmaceutical compounds.
Industry
In the industrial sector, this compound can be used in the production of polymers and resins. Its reactivity allows for the creation of materials with specific properties, such as increased durability or flexibility.
Mechanism of Action
The mechanism of action of (2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into active sites of enzymes, inhibiting or activating their function. Additionally, its ability to undergo various chemical reactions enables it to modify biological molecules, affecting cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Cyclohexene: A simpler compound with a similar ring structure but lacking the propenoic acid side chain.
3-methylcyclohexene: Similar to cyclohexene but with a single methyl group.
2,6,6-trimethylcyclohex-1-en-1-yl acetate: Similar structure but with an acetate group instead of a propenoic acid side chain.
Uniqueness
(2E)-3-(2,6,6-trimethylcyclohex-1-en-1-yl)prop-2-enoic acid is unique due to its combination of a cyclohexene ring with three methyl groups and a propenoic acid side chain. This structure provides a balance of stability and reactivity, making it suitable for a wide range of applications in scientific research and industry.
Properties
IUPAC Name |
(E)-3-(2,6,6-trimethylcyclohexen-1-yl)prop-2-enoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-9-5-4-8-12(2,3)10(9)6-7-11(13)14/h6-7H,4-5,8H2,1-3H3,(H,13,14)/b7-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVGWZAQWMJQHG-VOTSOKGWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90859246 | |
Record name | (2E)-3-(2,6,6-Trimethylcyclohex-1-en-1-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14393-45-4 | |
Record name | (2E)-3-(2,6,6-Trimethylcyclohex-1-en-1-yl)prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90859246 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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